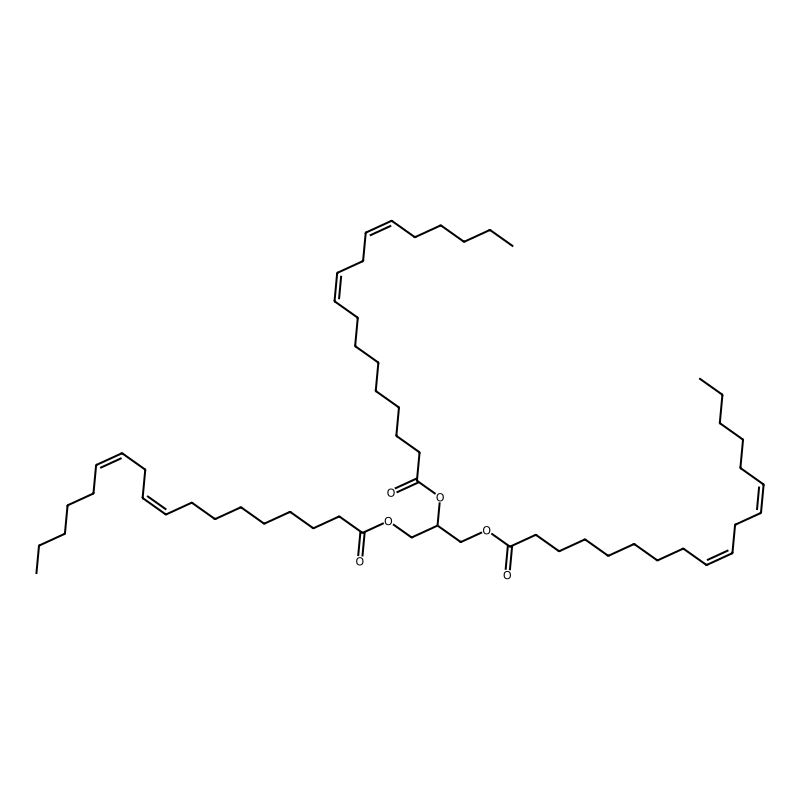Trilinolein

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Trilinolein, a type of fat molecule found in Panax notoginseng, has shown promise in research for treating cardiovascular diseases []. Studies suggest it may benefit heart health in several ways:
- Reduced Thrombogenicity: Trilinolein appears to decrease the formation of blood clots, a major risk factor for heart attacks and strokes [].
- Arrhythmia Inhibition: Research indicates trilinolein may help prevent irregular heartbeats, a condition known as arrhythmia [].
- Enhanced Erythrocyte Deformability: Red blood cells (erythrocytes) need to be flexible to navigate through tiny blood vessels. Trilinolein may improve the flexibility of red blood cells, promoting better blood flow [].
- Antioxidant Properties: Trilinolein exhibits antioxidant activity, which can help combat free radical damage linked to atherosclerosis (plaque buildup in arteries) and heart damage caused by ischemia-reperfusion (lack of blood flow followed by restoration) [].
Trilinolein is a triglyceride composed of three linoleic acid molecules esterified to glycerol. Its chemical formula is , and it is recognized for its significant presence in various vegetable oils, particularly safflower and sunflower oils. Trilinolein is characterized by its three double bonds (specifically at the 9 and 12 positions of the fatty acid chains), which contribute to its liquid state at room temperature and its low melting point, typically ranging from -17 °C to -43 °C . This compound plays a crucial role in nutrition and biochemistry due to its high unsaturation, which affects both its physical properties and biological activities.
- Hydrogenation: When subjected to hydrogenation in the presence of a catalyst (such as nickel), trilinolein can be converted into tristearin, a saturated fat. The reaction can be summarized as follows:This reaction results in an increase in melting point from below -4 °C (trilinolein) to 72 °C (tristearin) .
- Isomerization: Trilinolein can also undergo cis/trans isomerization when heated, leading to the formation of trans fatty acids. Studies have shown that heating trilinolein at temperatures above 140 °C promotes this isomerization process, which can alter its nutritional properties .
Trilinolein exhibits various biological activities, including:
- Anti-inflammatory effects: Due to its high content of linoleic acid, trilinolein may help reduce inflammation and support cardiovascular health.
- Nutritional benefits: As a source of essential fatty acids, trilinolein contributes to dietary needs for proper cell function and metabolism.
- Potential antioxidant properties: Some studies suggest that unsaturated fats like trilinolein may exhibit antioxidant effects, helping to neutralize free radicals in the body.
Trilinolein can be synthesized through several methods:
- Enzymatic synthesis: A common method involves the use of lipase enzymes (e.g., Novozym 435) to catalyze the esterification of glycerol with linoleic acid. Optimal conditions for this reaction include:
- Temperature: 100 °C
- Pressure: 0.9 kPa
- Molar ratio of glycerol to linoleic acid: 1:3
- Reaction time: 8 hours
This method allows for the production of high-purity trilinolein with minimal by-products .
- Chemical synthesis: Traditional chemical methods may also be employed, though enzymatic methods are preferred for their specificity and lower environmental impact.
Trilinolein has diverse applications across various fields:
- Food industry: It is used as a cooking oil or ingredient in food products due to its favorable fatty acid profile.
- Nutraceuticals: Trilinolein is incorporated into dietary supplements aimed at improving heart health and reducing inflammation.
- Cosmetics: Its moisturizing properties make it valuable in skin care formulations.
Research on trilinolein's interactions includes:
- Reactivity with other compounds: Studies have shown that trilinolein can react with oxygen during storage or processing, leading to oxidation and degradation products that may affect flavor and nutritional quality .
- Synergistic effects with other lipids: Investigations into how trilinolein interacts with other fatty acids suggest potential benefits in formulations aimed at enhancing health outcomes.
Trilinolein shares structural similarities with other triglycerides but is unique due to its specific arrangement of unsaturated fatty acids. Here are some similar compounds for comparison:
| Compound | Structure | Unsaturation | Unique Features |
|---|---|---|---|
| Triolein | Monounsaturated | Contains one double bond; higher melting point. | |
| Tristearin | Saturated | Solid at room temperature; no double bonds. | |
| Trilaurin | Saturated | Composed of lauric acid; lower melting point than tristearin. | |
| Trimyristin | Saturated | Derived from myristic acid; solid at room temperature. |
Trilinolein's uniqueness lies in its three double bonds, making it highly unsaturated compared to these similar compounds, which affects its physical properties and biological activities significantly.






